

Atorvastatin-d5 Lactone: A Technical Guide to the Certificate of Analysis

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Compound of Interest

Compound Name: Atorvastatin-d5 Lactone

Cat. No.: B602580

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key components of a Certificate of Analysis (CoA) for **Atorvastatin-d5 Lactone**. This deuterated internal standard is critical for the accurate quantification of Atorvastatin lactone in various biological matrices during drug development and clinical research. Understanding the data presented in a CoA is paramount for ensuring the quality and reliability of experimental results.

Compound Information

Atorvastatin-d5 Lactone is a stable isotope-labeled form of Atorvastatin lactone, a major metabolite of the widely prescribed cholesterol-lowering drug, Atorvastatin. The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.^{[1][2]}

Identifier	Value
Chemical Name	5-(4-fluorophenyl)-1-(2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-2-isopropyl-N-phenyl-4-(phenyl-d5)-1H-pyrrole-3-carboxamide[1]
CAS Number	1217749-86-4[3][4]
Molecular Formula	C ₃₃ H ₂₈ D ₅ FN ₂ O ₄
Molecular Weight	545.66 g/mol

Quality Control and Specification Data

The CoA provides critical data on the identity, purity, and quality of the **Atorvastatin-d5 Lactone** standard. These parameters are determined through a series of rigorous analytical tests.

Test	Method	Specification	Example Result
Appearance	Visual Inspection	Off-white to light yellow solid	Conforms
Identity (¹ H NMR)	Nuclear Magnetic Resonance Spectroscopy	Conforms to structure	Conforms
Identity (Mass Spectrometry)	Mass Spectrometry (MS)	Conforms to molecular weight	Conforms
Purity (HPLC)	High-Performance Liquid Chromatography	≥ 98%	99.5%
Isotopic Purity	Mass Spectrometry	≥ 99% deuterated forms (d1-d5)	99.6% (d5)
Solubility	Visual Inspection	Soluble in Acetonitrile and Methanol	Conforms

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of pharmaceutical standards. The method separates the main compound from any potential impurities.

Instrumentation:

- HPLC system with a UV detector (e.g., Alliance iS HPLC System)
- Column: C18 reverse-phase column (e.g., Zorbax-SB Phenyl, 2.1 mm × 100 mm, 3.5 µm)

Mobile Phase:

- A gradient mixture of two solvents is typically used. For example:
 - Solvent A: 0.1% v/v glacial acetic acid in 10% v/v methanol in water
 - Solvent B: 40% v/v methanol in acetonitrile

Procedure:

- A sample of **Atorvastatin-d5 Lactone** is accurately weighed and dissolved in a suitable solvent, such as acetonitrile or methanol.
- The solution is injected into the HPLC system.
- The compounds are separated on the column based on their polarity.
- The UV detector measures the absorbance of the eluting compounds at a specific wavelength (e.g., 245 nm).

- The purity is calculated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight of the compound and to determine the isotopic distribution of the deuterium labels.

Instrumentation:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.

Procedure:

- A dilute solution of the sample is introduced into the mass spectrometer.
- The molecules are ionized, typically using positive ion electrospray.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion.
- The resulting mass spectrum is analyzed to confirm the expected molecular weight and to assess the percentage of the d5-labeled compound relative to other isotopic forms (d0-d4).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H NMR spectroscopy is a powerful technique used to confirm the chemical structure of the molecule.

Instrumentation:

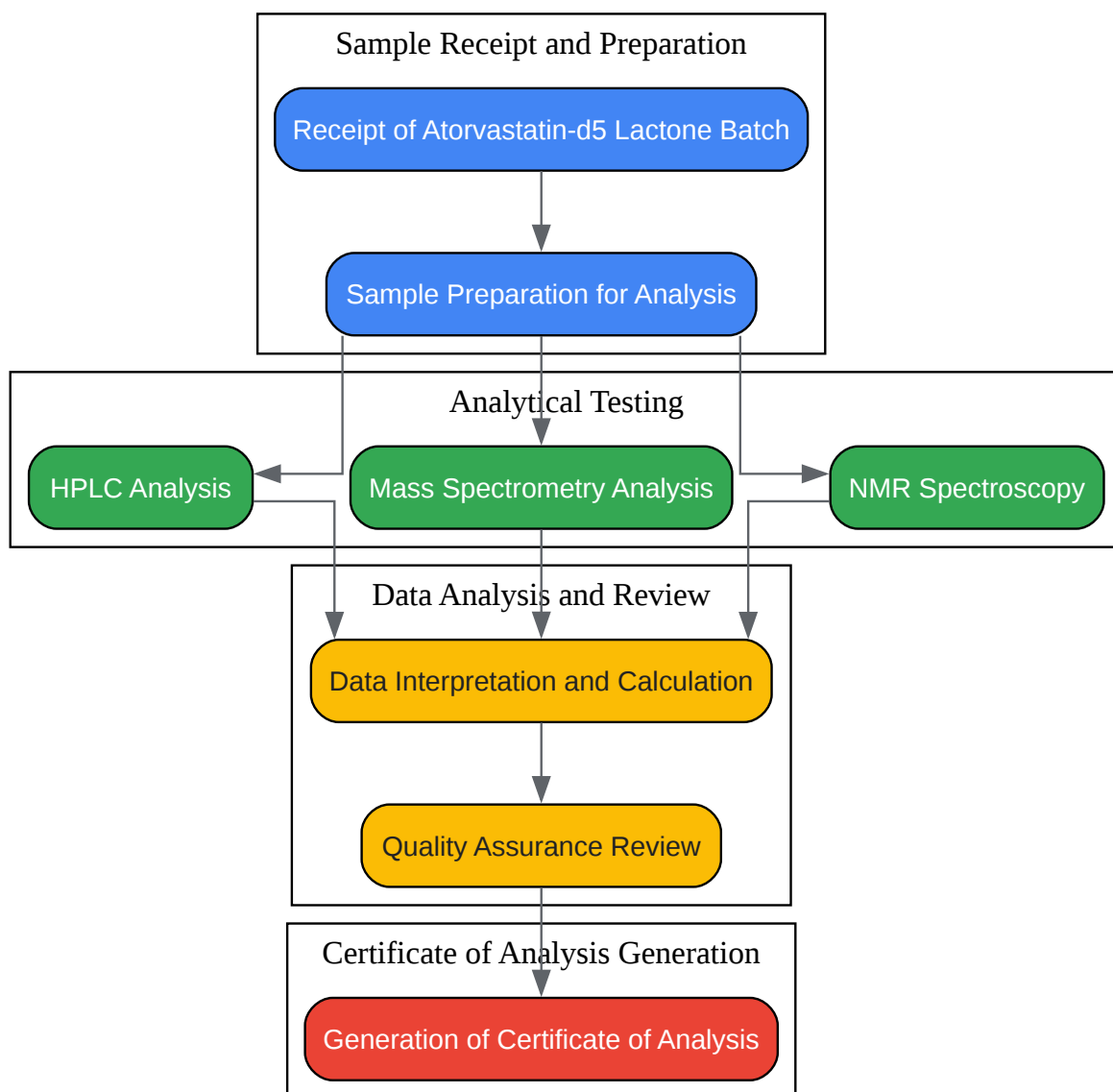
- NMR Spectrometer (e.g., 400 MHz or higher)

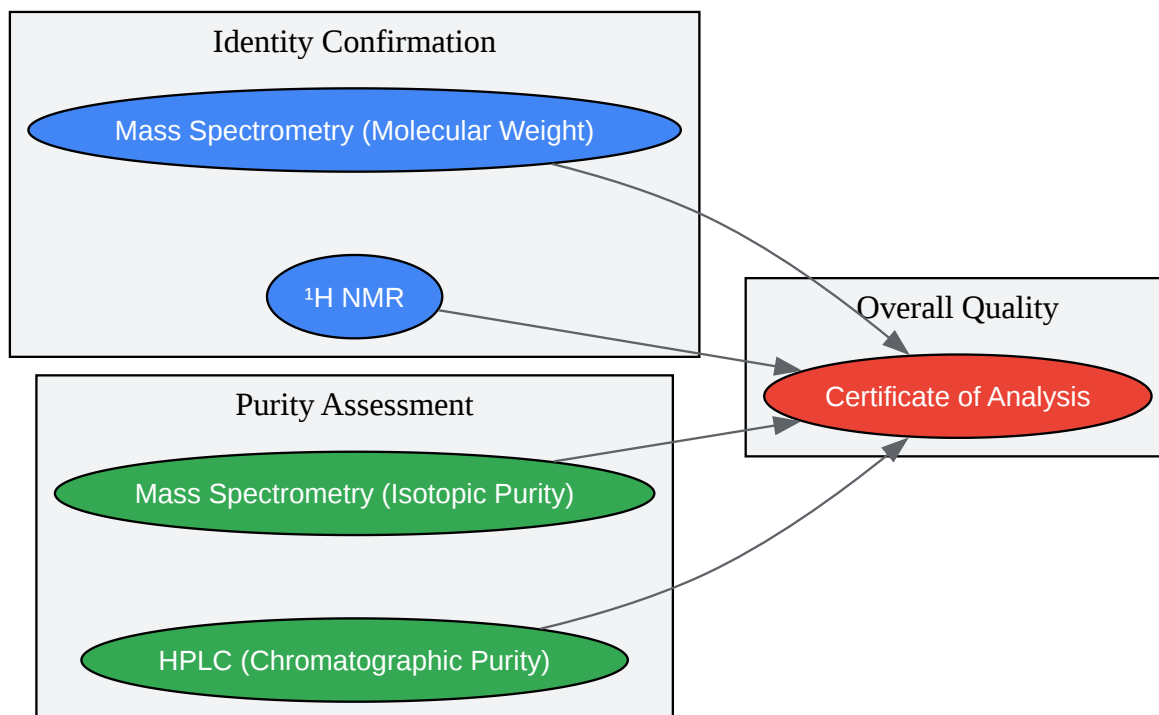
Procedure:

- The sample is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- The sample is placed in the NMR spectrometer.
- The resulting spectrum shows signals corresponding to the different protons in the molecule.
- The chemical shifts, splitting patterns, and integration of these signals are analyzed to confirm that they are consistent with the known structure of **Atorvastatin-d5 Lactone**.

Visualizations

The following diagrams illustrate the workflow for the Certificate of Analysis generation and the logical relationship between the different analytical tests.





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